N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-bromobenzamide
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Overview
Description
Scientific Research Applications
Antimicrobial Activity
Compounds structurally related to N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-bromobenzamide have been synthesized and evaluated for their antimicrobial activity. For instance, derivatives containing a fluorine atom in the benzoyl group have shown promising antimicrobial properties against both gram-positive and gram-negative bacteria, as well as fungi, highlighting the importance of the fluorine atom in enhancing antimicrobial efficacy (Desai, Rajpara, & Joshi, 2013).
Anticancer Applications
Several studies have explored the anticancer potential of thiazole and benzamide derivatives. One such study designed and synthesized substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which exhibited moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer (Ravinaik et al., 2021).
Photodynamic Therapy
The synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base has shown significant potential for photodynamic therapy applications in cancer treatment. These compounds possess good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Thiazoles
Research on the synthesis of thiazoles has demonstrated various methodologies for producing thiazoline and thiazole derivatives, including the reaction of N-acyl-N′-monosubstituted thioureas with phenacyl bromide. These synthetic pathways contribute to the broader understanding of thiazole chemistry and its applications (Rajappa, Nair, Advani, Sreenivasan, & Desai, 1979).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-bromobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN2O2S/c24-18-13-11-17(12-14-18)22(28)26-23-25-19(15-7-3-1-4-8-15)21(29-23)20(27)16-9-5-2-6-10-16/h1-14H,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBYBQYVOFESAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)Br)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-bromobenzamide |
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